REACTION_CXSMILES
|
[CH3:1][N:2]1[C:6]([NH2:7])=[CH:5][CH:4]=[N:3]1.[Na].[N+:9]([CH:12]([CH:15]=O)[CH:13]=O)([O-:11])=[O:10]>C(O)(=O)C>[CH3:1][N:2]1[C:6]2=[N:7][CH:13]=[C:12]([N+:9]([O-:11])=[O:10])[CH:15]=[C:5]2[CH:4]=[N:3]1 |f:1.2,^1:7|
|
Name
|
|
Quantity
|
291 mg
|
Type
|
reactant
|
Smiles
|
CN1N=CC=C1N
|
Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
474 mg
|
Type
|
reactant
|
Smiles
|
[Na].[N+](=O)([O-])C(C=O)C=O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
108 °C
|
Type
|
CUSTOM
|
Details
|
is stirred for 16 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to cool to room temperature
|
Type
|
CUSTOM
|
Details
|
The solvent is evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the residue is purified by flash column chromatography
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
CN1N=CC=2C1=NC=C(C2)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 100 mg | |
YIELD: PERCENTYIELD | 19% | |
YIELD: CALCULATEDPERCENTYIELD | 18.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |